1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol
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Overview
Description
This compound belongs to the class of organic compounds known as phenylimidazoles . It’s a polycyclic aromatic compound containing a benzene ring linked to an imidazole ring . It’s also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a novel series of imidazo [1,2-a]pyridine linked 1,2,3-triazole derivatives has been designed and synthesized . Another study describes a one-pot, multicomponent protocol for the synthesis of novel imidazo [1,2-a]pyrimidine-based pyran analogs .Molecular Structure Analysis
The imidazo [1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs . It binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .Chemical Reactions Analysis
Imidazole is an amphoteric in nature, showing both acidic and basic properties . It’s a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
The empirical formula of the compound is C6H5N3O . It has a molecular weight of 135.12 . The compound is a solid .Scientific Research Applications
Application in Cancer Research
The compound has been found to have significant potential in the field of cancer research, particularly in the treatment of multiple myeloma . It has been discovered that 6-substituted morpholine or piperazine imidazo [1,2- b ]pyridazines, with an appropriate aryl substituent at position-3, inhibit TAK1 at nanomolar concentrations . The lead compound inhibits the enzymatic activity of TAK1 with an IC 50 of 55 nM . These compounds have the potential to be translated into anti-multiple myeloma therapeutics .
Role in PI3K Inhibition
Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signalling pathway is often associated with tumourigenesis, progression and poor prognosis . Hence, PI3K inhibitors have attracted significant interest for the treatment of cancer .
Enhancing Drug Bioavailability
Morpholines in drugs are known to enhance the water solubility and metabolic stability of a drug and improve its bioavailability . Morpholines can also be used to enhance the receptor binding affinity of a drug by engaging in additional hydrogen-bonding interactions with the protein target .
Kinase Selectivity and Potency
The imidazo [1,2-b]pyridazine moiety is a privileged drug moiety that is found in many approved and experimental drugs . It has been demonstrated in multiple reports that while the imidazo [1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Mechanism of Action
Target of Action
The primary target of 1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in multiple myeloma (MM) .
Mode of Action
This compound interacts with TAK1 by inhibiting its enzymatic activity at nanomolar concentrations . The inhibition of TAK1 disrupts the kinase’s normal function, leading to changes in the cellular processes it regulates .
Biochemical Pathways
TAK1 is involved in various extracellular signaling pathways triggered by cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, 1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol potentially affects these pathways, leading to downstream effects such as disruption of cell growth and differentiation .
Result of Action
The inhibition of TAK1 by 1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol results in the suppression of MM cell growth . The compound and its analogs have shown to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM .
properties
IUPAC Name |
1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-9-3-6-14(7-4-9)11-2-1-10-12-5-8-15(10)13-11/h1-2,5,8-9,16H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLKADBURJEVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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